molecular formula C14H15N3OS B2735707 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2270918-60-8

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2735707
CAS No.: 2270918-60-8
M. Wt: 273.35
InChI Key: XIIRJSSHJKRIID-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one is a heterocyclic compound that features a benzothiazole ring fused with a piperazine moiety and a prop-2-en-1-one group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the condensation of o-aminothiophenol with an appropriate aldehyde in the presence of an acid catalyst.

    Formation of Piperazine Derivative: The benzothiazole derivative is then reacted with piperazine under reflux conditions in a suitable solvent such as ethanol or methanol.

    Formation of Prop-2-en-1-one Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets such as dopamine and serotonin receptors. The compound acts as an antagonist at these receptors, thereby modulating neurotransmitter activity and exerting its pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one is unique due to the presence of the prop-2-en-1-one group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile pharmacophore in drug design and development .

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-2-13(18)16-7-9-17(10-8-16)14-15-11-5-3-4-6-12(11)19-14/h2-6H,1,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIRJSSHJKRIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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